molecular formula C8H12O3 B3433304 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 21987-32-6

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3433304
CAS No.: 21987-32-6
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic ester compound with a unique structure that includes an oxabicycloheptane ring

Mechanism of Action

Target of Action

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound. Similar compounds have been found to inhibit protein phosphatases , suggesting that this compound may also interact with these enzymes.

Mode of Action

It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that the compound may interact with its targets and induce changes in their activity, potentially leading to downstream effects.

Biochemical Pathways

Given its potential role as a protein phosphatase inhibitor , it may impact pathways regulated by these enzymes. Protein phosphatases play crucial roles in cellular transduction events such as T-cell activation and cell proliferation .

Result of Action

If it acts as a protein phosphatase inhibitor, it could potentially alter cellular signaling pathways, impacting processes such as cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves the Diels-Alder reaction. This reaction typically uses furans as the diene and olefinic or acetylenic dienophiles. The reaction conditions often require heating and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307877, DTXSID401244603
Record name methyl 7-oxa-2-norbornanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-32-6, 17791-35-4
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC196152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 7-oxa-2-norbornanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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